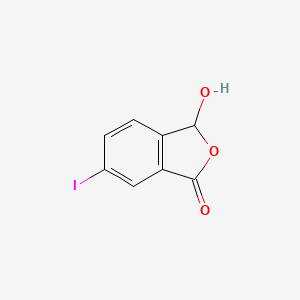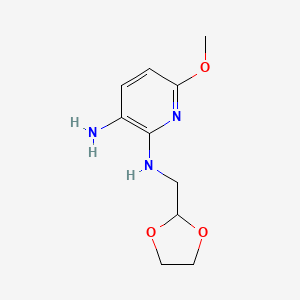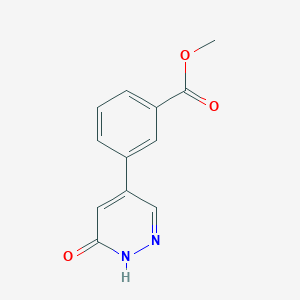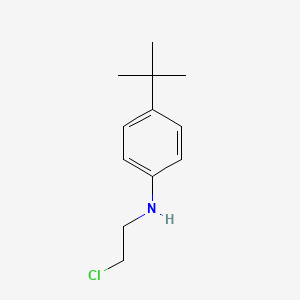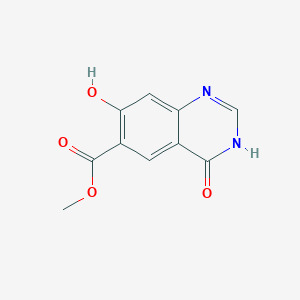
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) group and a methylethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid typically involves the introduction of the tert-butoxycarbonyl group into the benzoic acid framework. One common method involves the reaction of benzoic acid derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The Boc group can protect reactive sites during chemical reactions, allowing for selective modification of other parts of the molecule. This selective reactivity is crucial in the synthesis of complex organic compounds .
Comparación Con Compuestos Similares
Similar Compounds
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid: Unique due to its specific Boc and methylethoxy substituents.
Benzoic Acid: Lacks the Boc and methylethoxy groups, making it less versatile in certain synthetic applications.
tert-Butyl Benzoate: Contains a tert-butyl ester group but lacks the methylethoxy substituent.
Uniqueness
This compound is unique due to the presence of both the Boc and methylethoxy groups, which provide distinct reactivity and protection during chemical synthesis. This makes it a valuable intermediate in the preparation of complex organic molecules .
Propiedades
Fórmula molecular |
C15H20O5 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
3-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C15H20O5/c1-14(2,3)20-13(18)15(4,5)19-11-8-6-7-10(9-11)12(16)17/h6-9H,1-5H3,(H,16,17) |
Clave InChI |
GIHJPRILHAOXIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C)(C)OC1=CC=CC(=C1)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
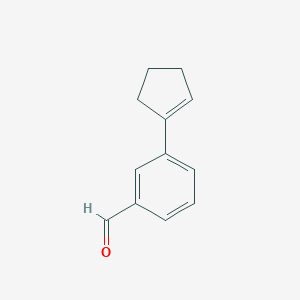
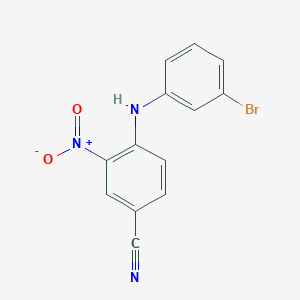
![4-[1-Methyl-3-(morpholin-4-yl)propoxy]benzenamine](/img/structure/B8451080.png)


![4-Ethoxy-3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid ethyl ester](/img/structure/B8451102.png)
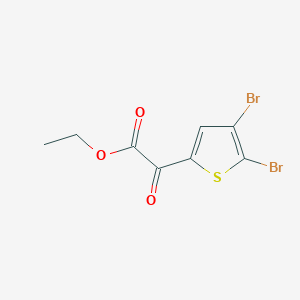
![[(2S)-2-isocyanato-2-phenylethyl]dimethylamine hydrochloride](/img/structure/B8451118.png)
